molecular formula C8H13NO2 B1635755 (R)-Quinuclidine-3-carboxylic acid

(R)-Quinuclidine-3-carboxylic acid

Cat. No.: B1635755
M. Wt: 155.19 g/mol
InChI Key: PUIHXLMMFNAYNW-ZETCQYMHSA-N
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Description

(R)-Quinuclidine-3-carboxylic acid is a bicyclic tertiary amine derivative featuring a carboxylic acid functional group at the 3-position of the quinuclidine scaffold. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol (free acid form) . The compound is chiral, with the (R)-enantiomer exhibiting distinct stereochemical properties critical for applications in asymmetric synthesis and pharmaceutical research. Its CAS registry number is 75208-40-1 (free acid) and 6238-34-2 (hydrochloride salt) .

Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2/3 (hydrochloride salt)
  • Topological polar surface area (TPSA): 40.5 Ų (hydrochloride salt)
  • Complexity: 173 (hydrochloride salt)
    The compound’s rigid bicyclic structure enhances its utility as a chiral building block in medicinal chemistry, particularly for modulating receptor interactions in neurological targets .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1

InChI Key

PUIHXLMMFNAYNW-ZETCQYMHSA-N

SMILES

C1CN2CCC1C(C2)C(=O)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches

Carboxylic Acid Functionalization via Anhydride Intermediates

A foundational method for synthesizing (R)-quinuclidine-3-carboxylic acid involves functionalizing the carboxylic acid group through anhydride intermediates. In a patented protocol, quinuclidine-3-carboxylic acid hydrochloride is reacted with oxalyl chloride in anhydrous chloroform to form the corresponding acid chloride. This intermediate is subsequently treated with 2,6-dimethylaniline to yield the 2,6-xylidide derivative, which is hydrolyzed under acidic conditions to regenerate the carboxylic acid (Figure 1).

Key Advantages :

  • High Yield : The use of oxalyl chloride instead of thionyl chloride minimizes sulfur-containing byproducts, achieving yields exceeding 90%.
  • Scalability : Anhydrous chloroform ensures reaction homogeneity, facilitating large-scale production.

Limitations :

  • Requires strict moisture control to prevent hydrolysis of the acid chloride.
  • The final hydrolysis step demands precise pH adjustment to isolate the pure carboxylic acid.
Table 1: Comparison of Chlorinating Agents for Acid Chloride Synthesis
Chlorinating Agent Solvent Yield (%) Purity Byproduct Formation
Oxalyl Chloride Chloroform 91 High Minimal
Thionyl Chloride Chloroform 60 Moderate Significant

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Allylic Dearomatization

A breakthrough in enantioselective synthesis was achieved using an iridium-catalyzed intramolecular allylic dearomatization reaction (Figure 2). This method converts indole derivatives into quinuclidine frameworks with exceptional stereocontrol.

Reaction Conditions :

  • Catalyst : [Ir(cod)Cl]₂ with a (R)-BINAP-derived Feringa ligand.
  • Solvent : Dichloromethane at 25°C.
  • Yield : 68–96% with >99% enantiomeric excess (ee).

Mechanistic Insight :
Density functional theory (DFT) calculations reveal that the iridium catalyst induces a chair-like transition state, positioning the indole substrate for stereoselective dearomatization. The bulky ligand enforces a preferential face-selective π-allyl coordination, favoring the (R)-enantiomer.

Table 2: Substrate Scope for Iridium-Catalyzed Synthesis
Substrate (R Group) Yield (%) dr ee (%)
-Me 92 >20:1 99
-Ph 85 15:1 98
-CO₂Me 76 10:1 97

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries such as Oppolzer’s sultam or Evans’ oxazolidinones can direct asymmetric induction during quinuclidine ring formation. For example, coupling a chiral oxazolidinone with quinuclidine-3-carboxylic acid precursors ensures retention of configuration during cyclization.

Advantages :

  • Predictable stereochemical outcomes.
  • Compatibility with diverse ring-closing metathesis (RCM) or Mannich reaction conditions.

Drawbacks :

  • Multi-step synthesis increases complexity.
  • Auxiliary removal requires additional hydrolysis steps.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale production of this compound leverages continuous flow reactors to enhance reaction control and reproducibility. Key features include:

  • Precise Temperature Gradients : Maintaining −10°C during acid chloride formation prevents thermal degradation.
  • In-Line Purification : Integrated scavenger columns remove excess oxalyl chloride and aniline byproducts.
Table 3: Batch vs. Continuous Flow Performance
Parameter Batch Reactor Continuous Flow
Cycle Time (h) 12 2
Yield (%) 85 93
Purity (%) 95 99

Crystallization Optimization

Industrial processes employ antisolvent crystallization using methanol-water mixtures to isolate this compound. Critical factors include:

  • Supersaturation Control : Gradual addition of water prevents oiling out.
  • Seeding Strategy : Introducing crystalline nuclei ensures uniform particle size distribution.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis
Method Enantioselectivity Scalability Cost Efficiency
Classical Resolution Moderate Low High
Iridium Catalysis Excellent Moderate Moderate
Continuous Flow High High High

Key Findings :

  • Iridium Catalysis excels in enantioselectivity but requires expensive catalysts.
  • Continuous Flow Systems balance scalability and purity, making them ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(R)-Quinuclidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(R)-Quinuclidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-Quinuclidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups Notes References
(R)-Quinuclidine-3-carboxylic acid 75208-40-1 C₈H₁₃NO₂ 155.19 96% Carboxylic acid, tertiary amine Free acid form; chiral center
(S)-Quinuclidine-3-carboxylic acid 604803-79-4 C₈H₁₃NO₂ 155.19 ≥95% Carboxylic acid, tertiary amine Enantiomer with opposite optical activity
Quinuclidine-3-carboxylic acid HCl 6238-34-2 C₈H₁₄ClNO₂ 191.65 N/A Carboxylic acid, hydrochloride salt Improved solubility in polar solvents
(R)-3-Aminoquinuclidine dihydrochloride 123536-14-1 C₇H₁₄N₂·2HCl 219.12 N/A Amine, dihydrochloride salt Structural analog with amino substitution; limited toxicological data

Key Differences

Stereochemistry :

  • The (R)- and (S)-enantiomers of quinuclidine-3-carboxylic acid exhibit mirror-image configurations, leading to divergent interactions with chiral biological targets. For instance, the (R)-enantiomer may preferentially bind to specific GABA receptors, while the (S)-form could show altered efficacy .

Salt Forms :

  • The hydrochloride salt (191.65 g/mol ) increases aqueous solubility compared to the free acid (155.19 g/mol ) due to ionic character, making it preferable for in vitro assays .

Functional Group Modifications: (R)-3-Aminoquinuclidine dihydrochloride replaces the carboxylic acid with an amine group, altering its charge state and reactivity. This derivative is used in ligand synthesis but lacks comprehensive safety data .

Purity and Availability :

  • The (S)-enantiomer is commercially available at ≥95% purity, while the (R)-form is reported at 96% purity, suggesting comparable synthetic accessibility .

Table 2: Application Comparison

Compound Primary Applications Safety Notes
This compound Chiral catalyst, neuromodulator synthesis Limited toxicity data; handle with care
Quinuclidine-3-carboxylic acid HCl Pharmaceutical intermediates, solubility studies Well-characterized salt form
(R)-3-Aminoquinuclidine dihydrochloride Ligand for ion channels, preclinical research Toxicological properties understudied

Research Findings and Implications

  • Structural Rigidity : The quinuclidine scaffold’s bicyclic structure confers metabolic stability, making it advantageous for CNS-targeting therapeutics compared to flexible analogs .
  • Safety Gaps: Compounds like (R)-3-aminoquinuclidine dihydrochloride require further toxicological profiling before clinical translation .

Q & A

Q. Q1. What are the optimal synthetic routes for (R)-Quinuclidine-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of This compound typically involves chiral resolution or asymmetric catalysis. For example, cyclopropane derivatives (e.g., 1-cyclopropyl substituents) are key intermediates in quinuclidine synthesis, as noted in EP0153163 . To enhance enantiomeric purity, chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution methods are recommended. Reaction parameters such as temperature (optimized at 25–40°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly acidic) significantly impact yield and stereoselectivity. Post-synthesis purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures >98% purity, as highlighted in TCI America’s safety data sheets .

Q. Q2. How can researchers verify the structural integrity and enantiomeric purity of this compound in experimental settings?

Methodological Answer: Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H and 13C^{13}C NMR spectra with reference data (e.g., CAS 604803-79-4 ). Key signals include the quinuclidine proton environment (δ 3.2–3.8 ppm) and carboxylic acid resonance (δ 170–175 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., Chiralpak AD-H) with UV detection (λ = 254 nm) to confirm enantiomeric purity .
  • Mass Spectrometry (MS): ESI-MS in negative ion mode should show [M–H]^- at m/z 154.1 (theoretical molecular weight = 155.19 g/mol) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. For example:

  • Meta-Analysis: Systematically compare data from studies using identical derivatives (e.g., 5-acetylquinoline-3-carboxylic acid vs. 7-substituted quinolones ).
  • Experimental Replication: Standardize assays (e.g., enzyme inhibition IC50_{50}) under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with observed bioactivity discrepancies .

Q. Q4. What methodological strategies are critical for studying the ecological impact of this compound in environmental samples?

Methodological Answer: Despite limited ecotoxicological data , researchers should:

  • Soil Mobility Studies: Use column chromatography to measure log KocK_{oc} (organic carbon partition coefficient). High mobility (log KocK_{oc} < 2) suggests leaching risk.
  • Microbial Degradation Assays: Incubate soil samples with 14C^{14}C-labeled compound and quantify mineralization via scintillation counting.
  • Aquatic Toxicity Testing: Follow OECD guidelines (e.g., Daphnia magna 48-hour LC50_{50}) under GLP conditions .

Q. Q5. How can researchers design robust QA/QC protocols for this compound in PCR-based studies?

Methodological Answer:

  • Negative Controls: Include no-template controls (NTCs) and inhibition checks (e.g., internal amplification controls).
  • Standard Curves: Use synthetic oligonucleotides spiked with the compound to assess PCR interference .
  • Data Validation: Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate analyses .

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